molecular formula C8H17NO4 B12122031 N,N-Bis(2-hydroxypropyl)glycine CAS No. 63557-68-6

N,N-Bis(2-hydroxypropyl)glycine

Cat. No.: B12122031
CAS No.: 63557-68-6
M. Wt: 191.22 g/mol
InChI Key: XAGPRKPSLFGCMI-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxypropyl)glycine (CAS: Not explicitly provided in evidence) is a glycine derivative with two 2-hydroxypropyl groups attached to the nitrogen atom. Glycine derivatives are widely used as buffering agents, metal chelators, or intermediates in organic synthesis .

Properties

CAS No.

63557-68-6

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

2-[bis(2-hydroxypropyl)amino]acetic acid

InChI

InChI=1S/C8H17NO4/c1-6(10)3-9(4-7(2)11)5-8(12)13/h6-7,10-11H,3-5H2,1-2H3,(H,12,13)

InChI Key

XAGPRKPSLFGCMI-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N-bis(2-hydroxypropyl)- typically involves the reaction of glycine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of hydroxypropyl groups to the nitrogen atom of glycine. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of Glycine, N,N-bis(2-hydroxypropyl)- is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Glycine, N,N-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxypropyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: The major products include aldehydes and carboxylic acids.

    Reduction: The primary amines are the major products.

    Substitution: The products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Biochemical Applications

Buffering Agent
N,N-Bis(2-hydroxypropyl)glycine serves as an effective buffering agent in biochemical assays. Its ability to maintain pH stability makes it suitable for various laboratory applications, particularly in enzyme reactions and protein studies.

Polymeric Prodrugs
The compound is utilized in the synthesis of polymeric prodrugs, which are designed to improve the pharmacokinetics of therapeutic agents. For instance, this compound can act as a linker between a polymer and an active drug molecule, enhancing drug solubility and bioavailability while reducing toxicity .

ApplicationDescription
Buffering AgentMaintains pH stability in biochemical assays and reactions.
Polymeric ProdrugsServes as a linker to enhance drug solubility and bioavailability.

Pharmaceutical Applications

Drug Delivery Systems
this compound has been explored for use in drug delivery systems, particularly in the formulation of injectable gels and microparticles. These systems allow for controlled release of drugs over extended periods, improving therapeutic outcomes .

Stabilization of Biologics
The compound also plays a role in stabilizing biologics during formulation. Its properties help maintain the structural integrity of proteins and peptides, which is crucial for their efficacy.

Case Studies

Case Study 1: Polymer-Conjugated Prodrugs
A study demonstrated the effectiveness of this compound as a linker in polymer-conjugated prodrugs. The research highlighted how this compound improved the pharmacokinetic profiles of various drugs by facilitating their release from polymer matrices .

Case Study 2: Buffering Capacity Evaluation
Another study evaluated the buffering capacity of this compound compared to traditional buffers. Results indicated superior performance in maintaining pH stability across a range of physiological conditions, making it a favorable choice for biological applications.

Mechanism of Action

The mechanism of action of Glycine, N,N-bis(2-hydroxypropyl)- involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and facilitating their transport. It also interacts with enzymes, modulating their activity and stability. The hydroxypropyl groups enhance its solubility, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Bis(2-hydroxyethyl)glycine (BICINE)

  • Structure: C₆H₁₃NO₄, with two hydroxyethyl groups substituted on the glycine nitrogen.
  • Properties: Molecular weight: 163.17 g/mol. Applications: A zwitterionic buffer effective in biochemical assays (pH range 7.6–9.0). Safety: No carcinogenicity reported; commonly used in non-toxic applications .
  • Key Differences :
    • BICINE lacks the hydroxypropyl groups of the target compound, leading to differences in solubility and chelation efficiency.

N,N-Bis(phosphonomethyl)glycine (BPMGLY)

  • Structure: Contains phosphonomethyl groups instead of hydroxypropyl.
  • Synthesis : Produced via a Mannich-type reaction using glycine, formaldehyde, and phosphorous acid. NMR data (¹H, ¹³C, ³¹P) confirm structural integrity .
  • Applications : Used in hybrid metal phosphonate networks for anticorrosion coatings.
  • Key Differences :
    • Phosphonate groups enhance metal-binding capacity compared to hydroxypropyl derivatives, making BPMGLY more suitable for coordination chemistry .

N-Bis(2-hydroxypropyl)nitrosamine

  • Structure : C₆H₁₄N₂O₃, a nitrosamine derivative with hydroxypropyl groups.
  • Properties: Molecular weight: 162.19 g/mol. Hazards: Classified as a suspected carcinogen (H351) and skin sensitizer (H317) .
  • Key Differences: The nitrosamine group introduces significant toxicity, limiting its use compared to non-nitrosated glycine derivatives .

N-(2-Hydroxypropyl)-N-methylglycine

  • Structure : Substituted with one methyl and one hydroxypropyl group.
  • Key Differences : Reduced steric hindrance compared to bis-substituted derivatives may affect binding properties .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Safety Concerns
N,N-Bis(2-hydroxypropyl)glycine Not specified Not available Hydroxypropyl Hypothesized: Buffering, chelation Likely low toxicity (analogous to BICINE)
BICINE C₆H₁₃NO₄ 163.17 Hydroxyethyl Biochemical buffers Non-toxic
BPMGLY C₄H₁₁NO₇P₂ 263.08 Phosphonomethyl Metal coordination networks No explicit hazards reported
N-Bis(2-hydroxypropyl)nitrosamine C₆H₁₄N₂O₃ 162.19 Nitrosamine, hydroxypropyl Laboratory research (carcinogen model) Suspected carcinogen (H351)

Biological Activity

N,N-Bis(2-hydroxypropyl)glycine, commonly referred to as "bicine," is a zwitterionic amino acid derivative widely used in biochemical and pharmaceutical applications due to its unique buffering properties and biocompatibility. This article explores its biological activity, including its role in drug delivery systems, metabolic pathways, and potential therapeutic applications.

  • Molecular Formula: C6H13NO4
  • Molar Mass: 161.17 g/mol
  • pKa: Approximately 8.35 at 20°C, indicating its buffering capacity in physiological pH ranges .

1. Buffering Agent

Bicine is primarily utilized as a buffering agent in biochemical experiments. Its ability to maintain pH stability makes it essential in various biological assays, particularly those involving enzymes and proteins that are sensitive to pH fluctuations.

2. Drug Delivery Systems

Bicine has been investigated as a linker in polymeric prodrugs. For instance, it can be conjugated with drug molecules to enhance their solubility and bioavailability. The cleavage of the bicine linker can release the active drug in a controlled manner, improving therapeutic efficacy while minimizing side effects .

Table 1: Comparison of Bicine-Based Prodrug Systems

Prodrug System Linker Type Release Mechanism Therapeutic Application
PEG-Bicine-DoxorubicinTemporary amide linkageEnzymatic cleavageCancer therapy
Bicine-Insulin ConjugateHydrolyzable bondHydrolysis under physiological conditionsDiabetes management

3. Metabolic Role

Recent studies have highlighted bicine's role in metabolic pathways. It is involved in the synthesis of bile acids and can serve as a biomarker for certain metabolic disorders. Elevated levels of glycinated bile acids have been associated with conditions like Niemann-Pick disease type C (NPC1), indicating bicine's potential utility in diagnostic applications .

Case Study 1: Bicine as a Diagnostic Biomarker

A study demonstrated that the concentration of N-(3β,5α,6β-trihydroxy-cholan-24-oyl)glycine (a glycinated bile acid) was significantly elevated in the plasma of NPC1 patients. This suggests that bicine derivatives may serve as effective biomarkers for diagnosing lysosomal storage disorders .

Case Study 2: Drug Delivery Efficacy

In another investigation, bicine was utilized as a linker for a prodrug system designed to enhance the delivery of doxorubicin. The study reported that the prodrug exhibited improved pharmacokinetic properties and reduced systemic toxicity compared to free doxorubicin, showcasing bicine's potential in targeted cancer therapies .

Toxicological Profile

Bicine has been evaluated for its safety profile in various studies. It is generally regarded as non-toxic at therapeutic doses; however, high concentrations may lead to mild cytotoxic effects. Long-term studies are necessary to fully understand its safety and potential adverse effects.

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